molecular formula C17H14N4O3 B15097811 methyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B15097811
M. Wt: 322.32 g/mol
InChI Key: GDEPLJPIEIYFCM-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoxaline core fused with a pyrrole ring, and a furan ring attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethylamine with a suitable quinoxaline derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of furanones and quinoxaline N-oxides.

    Reduction: Formation of dihydroquinoxalines and tetrahydroquinoxalines.

    Substitution: Formation of N-alkylated and N-acylated derivatives.

Scientific Research Applications

Methyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Such as quinoxaline-2-carboxylate and quinoxaline-2,3-dione.

    Pyrrole derivatives: Such as pyrrole-2-carboxylate and pyrrole-3-carboxylate.

    Furan derivatives: Such as furan-2-carboxylate and furan-3-carboxylate.

Uniqueness

Methyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its fused ring structure, which combines the properties of quinoxaline, pyrrole, and furan. This unique combination enhances its biological activity and makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex heterocyclic compound belonging to the pyrroloquinoxaline family. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structural features of this compound, particularly the presence of the furan moiety and the pyrroloquinoxaline core, contribute to its potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C20H20N4O3C_{20}H_{20}N_{4}O_{3}, with a molecular weight of approximately 364.4 g/mol. The structural composition includes:

  • Pyrrolo[2,3-b]quinoxaline core : This bicyclic structure is known for its significant biological properties.
  • Furan ring : Enhances reactivity and biological efficacy.
  • Carboxylate group : Contributes to solubility and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Mechanisms of action include:

  • Induction of Apoptosis : The compound activates caspase enzymes and disrupts mitochondrial function, leading to programmed cell death in various cancer cell lines.
  • Inhibition of Cell Proliferation : Studies have shown that it effectively inhibits the growth of cancer cells by interfering with critical signaling pathways.
Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF710Cell cycle arrest
A54912Mitochondrial disruption

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity:

  • Mechanism : It interferes with bacterial cell wall synthesis and protein production, making it a candidate for antibiotic development.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis4 µg/mL

Antiviral Activity

Preliminary studies suggest potential antiviral effects against several viruses:

  • Mechanism : The compound may inhibit viral replication by targeting viral enzymes or host cell receptors.

Case Studies

  • Anticancer Efficacy in Breast Cancer Models
    • A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 10 µM) compared to control groups. The study highlighted the compound's ability to induce apoptosis through activation of caspase pathways.
  • Antimicrobial Activity Against Resistant Strains
    • In a comparative analysis against antibiotic-resistant strains of Staphylococcus aureus, the compound exhibited an MIC of 8 µg/mL, indicating its potential as a novel antimicrobial agent in treating resistant infections.

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

methyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C17H14N4O3/c1-23-17(22)13-14-16(20-12-7-3-2-6-11(12)19-14)21(15(13)18)9-10-5-4-8-24-10/h2-8H,9,18H2,1H3

InChI Key

GDEPLJPIEIYFCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N

Origin of Product

United States

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